molecular formula C20H11ClFNO2 B2837721 6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533867-96-8

6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2837721
CAS RN: 533867-96-8
M. Wt: 351.76
InChI Key: BDWIWGNXJATLQG-UHFFFAOYSA-N
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Description

“6-(4-Chloro-2-fluorophenyl)benzodbenzazepine-5,7-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It seems to be related to the benzodiazepine family , which are biologically active compounds used in medicinal chemistry .

Scientific Research Applications

Molecular Structures and Hydrogen-Bonded Systems

Researchers have investigated the molecular structures and hydrogen-bonded systems of various substituted benzazepines, including those with chloro and fluoro substituents. These compounds exhibit different hydrogen bonding and are linked into chains, sheets, or three-dimensional frameworks, depending on their specific molecular structures (Gómez et al., 2009).

Spectroscopic and Quantum Chemical Studies

Spectroscopic and quantum chemical studies have been conducted on benzazepine derivatives. These studies include geometry and vibrational frequency analysis, absorption wavelength determination, and calculations of polarizability, hyperpolarizability, and dipole moment. Additionally, NMR chemical shift calculations and natural bond analysis provide insights into the charge transfer within these molecules (Sylaja et al., 2016).

Synthesis and Anticonvulsant Activity

Some benzazepine derivatives have been synthesized and tested for their anticonvulsant activity. Novel triazolo[4,3-a][1,4]benzodiazepines, with specific substitutions, showed excellent anticonvulsant activity compared to standard drugs like diazepam (Narayana et al., 2006).

Isomorphous and Isostructural Analysis

The isomorphous and isostructural properties of various substituted benzazepines have been studied, revealing the impact of molecular conformations and intermolecular interactions on their crystalline structures (Blanco et al., 2012).

Polymer Solar Cells Applications

Chlorine-substituted polymers, including those with benzodithiophene-4,8-dione acceptor units, have been explored for their use in high-performance polymer solar cells. These polymers exhibit lower HOMO energy levels, higher absorption coefficients, and enhanced crystallinity, leading to improved photovoltaic performance (Fan et al., 2018).

Dopaminergic Activity Studies

Research into substituted benzazepines has shown dopaminergic activity, with certain substitutions enhancing affinity and selectivity for dopamine receptors. These studies have implications for the development of central nervous system agents (Neumeyer et al., 1991).

properties

IUPAC Name

6-(4-chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWIWGNXJATLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione

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